Lufenuron

Content Navigation

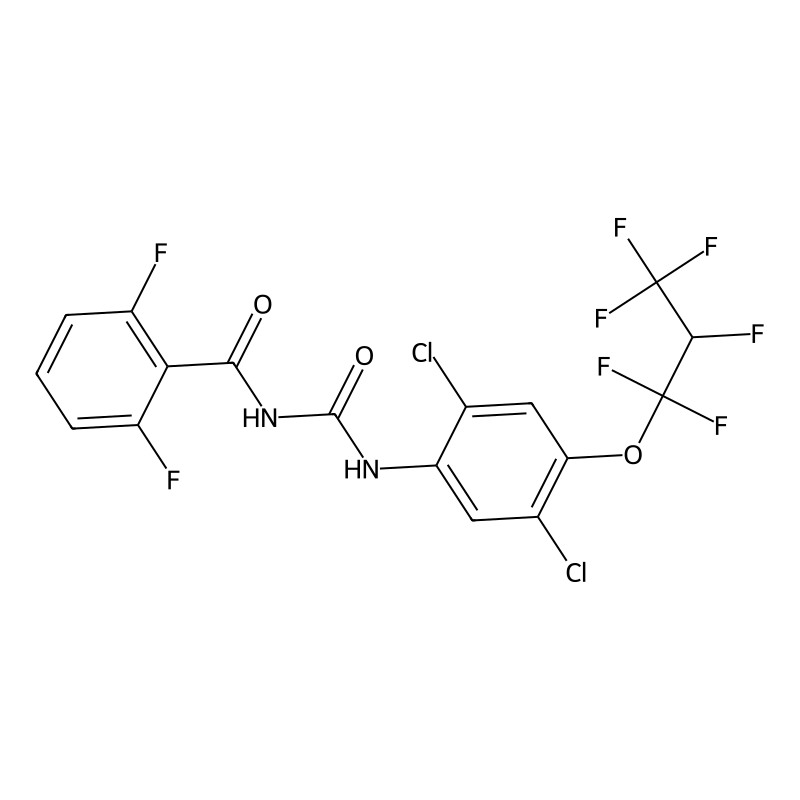

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

lufenuron chitin synthesis inhibition mechanism

Biochemical Mechanism of Action

Lufenuron's primary action is to disrupt chitin synthesis, but it does not directly inhibit the chitin synthase (CHS) enzyme. The specific biochemical interactions are detailed below.

- Target Pathway: Chitin is a fundamental polysaccharide in insect exoskeletons (cuticles), the midgut peritrophic matrix, and other structures [1] [2]. Its synthesis is a multi-step process involving several enzymes, culminating with CHS polymerizing UDP-N-acetylglucosamine into chitin chains [1].

- Primary Molecular Target: Evidence suggests this compound inhibits the γ-S-GTP stimulated uptake of Ca²⁺ into chitin-containing vesicles, disrupting vesicle fusion with the outer cell membrane and subsequent cuticle deposition [3]. This explains its effect despite not directly inhibiting CHS.

- Cellular and Ultrastructural Consequences: Treatment leads to abnormal endocuticle formation, seen as protein globules in an amorphous chitin matrix, and ultimately complete inhibition of endocuticle deposition at higher concentrations [4]. This is associated with epidermal cell degeneration, including decreased cytoplasm and lytic changes to organelles [4]. In some insects, this compound also inhibits midgut epithelial cell differentiation [4].

- Organism-Level Effects: A compromised cuticle cannot withstand internal pressure during molting (ecdysis), leading to abortive molting, rupture, desiccation, and death [1] [2]. This compound is also ovicidal, preventing proper larval hatching, and at sublethal doses, it disrupts pupation, eclosion, and reproduction [1] [3].

The relationship between this compound exposure and its lethal morphological effects is illustrated in the following pathway:

Pathway from this compound exposure to cellular disruption and organismal death.

Quantitative Toxicity and Metabolic Impact

The toxicity of this compound varies by insect species, life stage, and population. The table below summarizes key toxicity data and the compound's impact on major metabolites.

Table 1: Toxicity of this compound to Various Insect Pests

| Species | Life Stage | Toxicity Value | Concentration | Key Observations | Source |

|---|---|---|---|---|---|

| Helicoverpa armigera | 3rd-instar larva | LC₅₀ (72h) | 5.506 μg/mL | Mortality from abortive molting & metamorphosis abnormality. | [1] |

| Helicoverpa armigera | 4th-instar larva | LC₅₀ (72h) | 6.036 μg/mL | Slightly less susceptible than 3rd-instar. | [1] |

| Musca domestica | 2nd-instar larva | LC₅₀ | ~732 ppm* | Significant mortality; hexaflumuron was more potent. | [5] |

| Spodoptera frugiperda | Field populations (2019-2020) | Low resistance | N/A | No target-site (I1040M) mutations detected in SfCHSA. | [6] |

Note: The LC₅₀ for M. domestica was calculated based on LC₂₅ and LC₇₅ values provided in the source and is an approximation.

This compound also induces broad metabolic disturbances. A study on M. domestica larvae treated with LC₇₅ concentrations showed significant reductions in key metabolites compared to controls 72 hours post-treatment [5].

Table 2: Impact of this compound on Larval Metabolites (M. domestica)

| Metabolite | Change vs. Control | Biological Implication |

|---|---|---|

| Total Carbohydrate | -43.1% | Severe energy depletion. |

| Total Protein | Significant reduction | Disruption of growth and structural component synthesis. |

| Total Lipid | Significant reduction | Impairment of energy reserves and cell membranes. |

| Cholesterol | Quantitative reduction | Disruption of steroid hormone synthesis (e.g., ecdysone). |

Key Experimental Protocols

To investigate this compound's effects, standardized bioassays and molecular techniques are employed. The following protocols are cited in the search results.

1. Dietary Overlay Bioassay for Toxicity (Helicoverpa armigera & Spodoptera frugiperda)

- Objective: Determine acute toxicity (LC values) and sublethal effects.

- Procedure:

- Solution Preparation: Dissolve this compound in acetone and serially dilute with 0.1% Triton X-100 aqueous solution to create a concentration gradient [1] [6].

- Diet Treatment: Apply a specific volume (e.g., 50 μL) of each dilution to the surface of artificial diet in multi-well plates and allow solvent to evaporate [1] [6].

- Insect Exposure: Introduce one larva per well. Include control wells treated with solvent only [1] [6].

- Data Collection: Record larval mortality at 72 hours. Sublethal effects (e.g., prolonged development, abnormal pupation) are monitored in surviving insects [1] [6].

- Data Analysis: Use probit analysis to calculate LC values (LC₁₀, LC₂₅, LC₅₀) and the toxicity regression equation [1].

2. Gene Expression Analysis via qRT-PCR (Helicoverpa armigera)

- Objective: Quantify changes in gene expression of chitin synthesis pathway enzymes after this compound exposure.

- Procedure:

- Sample Collection: Dissect tissues of interest (e.g., epidermis, midgut) from treated and control larvae [1].

- RNA Extraction & cDNA Synthesis: Isolve total RNA and synthesize complementary DNA (cDNA) [1].

- qRT-PCR: Perform reactions using gene-specific primers for targets like CHS1, CHS2, TRE, and UAP. Use a stable reference gene (e.g., actin) for normalization [1].

- Data Analysis: Calculate relative expression levels using the 2^(-ΔΔCt) method. Compare treated and control groups to identify differentially expressed genes [1].

Resistance and Target-Site Mutations

Resistance to this compound is a growing concern. A major mechanism involves mutations in the chitin synthase gene.

- Key Mutation: An I1042M (or I1040 in some species) amino acid substitution in CHS1 (CHSA) is highly correlated with resistance to multiple benzoylurea insecticides, including this compound, in pests like the diamondback moth (Plutella xylostella) [6].

- Current Status in Fall Armyworm: As of 2020, field populations of Spodoptera frugiperda in China showed low resistance to this compound, and no I1040M mutation was detected in the SfCHSA gene, suggesting this mechanism is not yet widespread for this pest [6].

- Alternative Mechanism - Gene Regulation: Exposure to this compound can significantly increase the expression of the SfCHSA gene in S. frugiperda larvae, indicating that overexpression of the target site may be a potential resistance mechanism [6]. In H. armigera, this compound caused up-regulation of HaCHS1 and HaTRE, but down-regulation of HaCHS2 and HaUAP [1].

The experimental workflow for investigating these resistance mechanisms is as follows:

Experimental workflow for characterizing this compound resistance mechanisms.

Conclusion for Research and Development

This compound exerts its effect by indirectly disrupting chitin synthesis, leading to severe developmental defects and insect death. Current research focuses on its precise molecular target, its sublethal metabolic effects, and the emergence of resistance, particularly via mutations in the CHS gene.

References

- 1. Dissecting the manipulation of this compound on chitin ... [sciencedirect.com]

- 2. This compound as a Chitin Synthesis Inhibitor: A Deep Dive into ... [nbinno.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Mode of action of this compound in adult Ctenocephalides felis ... [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of the perturbation induced by chitin synthesis ... [basicandappliedzoology.springeropen.com]

- 6. Detection of Chitin Synthase Mutations in this compound- ... [pmc.ncbi.nlm.nih.gov]

lufenuron mode of action insects

Biochemical Mode of Action

Lufenuron's primary mechanism is chitin synthesis inhibition, targeting the insect molting process. The detailed biochemical pathway and disruptive effects are summarized below.

Figure 1: this compound disruption of chitin synthesis pathway in insects

- Molecular Targets: this compound belongs to the benzoylurea class of insect growth regulators [1]. It systemically inhibits chitin synthesis, a critical structural polysaccharide in insect exoskeletons [2] [1].

- Gene Expression Disruption: Treatment with this compound causes significant downregulation of 7 out of 10 chitin synthesis genes, including chitin synthase 1 (CHS1), uridine diphosphate-N-acetylglucosamine-pyrophosphorylase (UAP), phosphoacetyl glucosamine mutase (PGM), and glucosamine 6-phosphate N-acetyl-transferase (GNPAT) [2].

- Metabolic Consequences: this compound reduces trehalose content in hemolymph and decreases chitin content in the larval integument in a concentration-dependent manner [2]. Simultaneously, it enhances the expression of chitin degradation genes, further disrupting the chitin balance [2].

Quantitative Bioactivity and Sublethal Effects

This compound demonstrates potent toxicity against insect pests, with significant impacts even at sublethal concentrations.

Table 1: Toxicity and Developmental Impact of this compound on Helicoverpa armigera Larvae

| Parameter | 3rd-instar Larvae | 4th-instar Larvae |

|---|---|---|

| Lethal Concentration (LC25) | Provided in research [2] | Provided in research [2] |

| Larval Stage Duration | Significantly extended [2] | Significantly extended [2] |

| Pupation Rate | Significantly reduced [2] | Significantly reduced [2] |

| Emergence Rate | Significantly reduced [2] | Significantly reduced [2] |

| Pupal Weight | Significantly reduced [2] | Adversely affected [2] |

- Morphological Defects: Insects exposed to this compound experience abortive molting and metamorphosis defects, with observed separation of epidermis and subcutaneous tissues leading to mortality [2].

- RNAi Synergy: Knockdown of chitin synthesis genes (HaCHS1, HaUAP, HaPGM, HaGNPAT) significantly increases larval susceptibility to this compound by 28.0% to 75.48%, suggesting promising combined pest management strategies [2].

Experimental Protocols and Applications

Bioassay Methodology

The leaf-dipping method provides a standardized approach for evaluating this compound efficacy [2]:

- Sample Preparation: Dissolve this compound in acetone with 0.1% Triton X-100, creating stock solution (100 µg/mL)

- Concentration Series: Prepare serial working concentrations (e.g., 0.125-8.0 µg/mL) using 0.1% Triton X-100 aqueous solution

- Control Setup: Use water solution with 1% acetone and 0.1% Triton X-100 as blank control

- Treatment Process: Dip diet cubes (~1 cm³) in insecticide solutions for 5 seconds, air-dry for 2 hours

- Exposure and Assessment: Place one larva per treated diet piece in 24-well plates, maintain at 27±2°C, 75±10% RH, with 14:10 light:dark photoperiod, record mortality at 3 days post-treatment

Practical Applications

- Veterinary Medicine: Used in dogs and cats for flea control, administered orally (tablets/suspension) or via injection [1]. Dosing ranges from 10-30 mg/kg in dogs and 10-60 mg/kg in cats, providing protection for 4 weeks to 6 months [1].

- Agricultural Pest Control: Effectively controls pests including Helicoverpa armigera, Spodoptera frugiperda, Spodoptera exigua, and Rhynchophorus ferrugineus [2]. Applied as foliar spray during early infestation stages on citrus, apple, pear, stone fruits, grapes, and nut trees [3].

Safety and Resistance Considerations

Non-Target Organism Effects

- Mammalian Safety: this compound demonstrates low acute oral toxicity (rat LD₅₀ > 2,000 mg/kg) and low dermal toxicity (rat LD₅₀ > 4,000 mg/kg) [1].

- Potential Avian Toxicity: Recent studies indicate higher doses (12-16 mg/kg) in broiler chickens can cause hematological changes, altered serum biochemistry, and histopathological alterations in liver, kidneys, and heart [4].

Resistance Management

- Current Status: No confirmed parasite resistance reported in pets [1].

- Proactive Strategies: Combination with other control methods recommended to delay resistance development [2] [1].

This compound's unique chitin synthesis inhibition mechanism, specificity for immature insect stages, and favorable mammalian safety profile make it an important component of integrated pest management and veterinary parasite control programs. Its effectiveness depends on proper timing and application to target developing larval stages before they mature into reproductive adults.

References

- 1. for veterinary use on DOGS and CATS against FLEAS this compound [parasitipedia.net]

- 2. Dissecting the manipulation of this compound on chitin... | Research Square [researchsquare.com]

- 3. Nitenpyram and this compound pesticide for fruit trees - Pesticides products... [awiner.com]

- 4. Impact of this compound on hematology, serum biochemistry ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Lufenuron as a Benzoylphenylurea Insecticide for Research and Development

Introduction and Chemical Profile

Lufenuron is a benzoylphenylurea insecticide belonging to the chitin synthesis inhibitor class (IRAC Group 15) that demonstrates exceptional efficacy against multiple insect developmental stages. First discovered and reported in 1989, this compound has established itself as a critical tool in integrated pest management programs worldwide due to its unique mode of action and favorable environmental profile [1]. The compound is classified as a benzoylurea insecticide with additional acaricidal and veterinary applications, making it versatile across agricultural and pharmaceutical domains [1]. Chemically designated as (RS)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea, this compound's molecular structure features a hexafluoropropoxy side chain that contributes to its biological activity and environmental persistence [1].

The compound presents as an off-white to pale beige solid with a melting point of 169.1°C and decomposes before reaching its boiling point at approximately 242°C [1]. From a regulatory perspective, this compound is not approved under EC Regulation 1107/2009, with its inclusion having expired, though it remains listed in EU databases and is used in several countries including Morocco [1]. The physicochemical properties of this compound reveal characteristics that significantly influence its environmental behavior and application efficacy, which are detailed in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Significance |

|---|---|---|---|

| Molecular Mass | 511.16 g/mol | - | Influences absorption and distribution |

| Water Solubility | 0.046 mg/L | At 20°C, pH 7 | Very low solubility affects runoff potential |

| Octanol-Water Partition Coefficient (Log P) | 5.12 | At 20°C | High lipophilicity indicates potential for bioaccumulation |

| Solubility in Organic Solvents | 460,000 mg/L (acetone); 330,000 mg/L (ethyl acetate) | At 20°C | Formulation guidance for commercial products |

Mechanism of Action and Molecular Targets

This compound exerts its insecticidal effects through the disruption of chitin synthesis, specifically by inhibiting chitin synthase 1 (CHS1), a critical enzyme in the arthropod cuticle formation process [1] [2]. Chitin, a polymer of N-acetyl glucosamine (GlcNAc), serves as an essential structural component in insect exoskeletons, trachea, midgut, and reproductive tissues, making its biosynthesis a prime target for selective insect control [2]. The complete chitin biosynthesis pathway begins with trehalose and proceeds through eight key enzymatic steps involving: trehalase (TRE), hexokinase (HK), glucose-6-phosphate isomerase (G6PI), glutamine fructose-6-phosphate aminotransferase (GFAT), glucosamine 6-phosphate N-acetyl-transferase (GNPAT), phosphoacetyl glucosamine mutase (PGM), UDP-N-acetylglucosamine pyrophosphorylase (UAP), and chitin synthase (CHS) [2].

Recent transcriptomic analyses in Helicoverpa armigera have revealed that this compound exposure results in the down-regulation of 7 out of 10 chitin synthesis genes, while simultaneously enhancing the expression of two chitin degradation genes [3]. This dual action disrupts the delicate balance between chitin synthesis and degradation, leading to defective cuticle formation and impaired structural integrity during molting cycles. The specific molecular interactions manifest as abnormal endocuticular deposition, ultrastructural abnormalities in the integument, and ultimately abortive molting processes that prove lethal to developing insects [2] [4].

The following diagram illustrates the chitin synthesis pathway and the specific points where this compound exerts its inhibitory effects:

Figure 1: this compound inhibition of chitin synthase in insect cuticle formation

Efficacy Spectrum and Biological Activity

This compound demonstrates concentration-dependent efficacy against a broad spectrum of economically significant insect pests, with particular potency against immature developmental stages. Bioassay results against Helicoverpa armigera larvae revealed LC₅₀ values of 5.506 μg/mL and 6.036 μg/mL for 3rd and 4th instar larvae respectively at 72 hours post-treatment [2]. The lethal concentration values and corresponding toxicity regression equations demonstrate consistent concentration-mortality relationships, with lower instars generally showing greater susceptibility [2]. This compound's efficacy extends across multiple insect orders, exhibiting excellent activity against Lepidoptera and Coleoptera larvae, fleas, leaf miners, fruit flies, and rust mites [1].

Table 2: this compound Efficacy Against Target Pests

| Target Organism | Life Stage Affected | Efficacy Metrics | Application Context |

|---|---|---|---|

| Helicoverpa armigera | 3rd and 4th instar larvae | LC₅₀: 5.506-6.036 μg/mL | Agricultural crops |

| Tribolium castaneum | Larvae | 100% mortality for 3 months | Stored grain protection |

| Lepeophtheirus salmonis (Sea lice) | Copepodid stage | >95% reduction at chalimus I stage | Aquaculture |

| Spodoptera exigua | Larvae | Significant molting disruption | Vegetable crops |

| Ctenocephalides felis (Fleas) | Larvae | Effective growth regulation | Veterinary applications |

At sublethal concentrations, this compound induces significant developmental disruptions including extended larval and pupal duration, reduced pupation and emergence rates, and adverse effects on pupal weight [3]. These trans-stadial effects demonstrate the compound's capacity to impact insect populations beyond immediate mortality, potentially suppressing reproduction and subsequent generation establishment. In Helicoverpa armigera, treatment with LC₂₅ this compound significantly extended developmental timelines and reduced pupation rates by approximately 30%, highlighting its profound impact on insect life cycle completion [3].

Environmental Fate and Ecotoxicological Profile

This compound presents a complex ecotoxicological profile characterized by high persistence and potential bioaccumulation, necessitating careful environmental assessment. The compound is classified as a "forever chemical" based on its environmental persistence (sediment DT₅₀ > 90 days) and bioaccumulation potential (Log P ≥ 5) [1]. With a high octanol-water partition coefficient (Log P = 5.12) and extremely low water solubility (0.046 mg/L at 20°C, pH 7), this compound demonstrates affinity for sediment binding and potential for trophic transfer in aquatic ecosystems [1].

Ecotoxicological assessments reveal significant species-specific susceptibility, with particular concern for aquatic invertebrates and fish. Acute toxicity testing in Colossoma macropomum demonstrated a 96-hour LC₅₀ value of 0.58 mg/L, with exposed fish exhibiting respiratory distress, altered swimming behavior, and histopathological gill damage [5]. Chronic exposure at sublethal concentrations (2-4 μg/L) induced oxidative stress in grass carp (Ctenopharyngodon idella), manifested through tissue-specific alterations in antioxidant enzyme activities including superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and glutathione (GSH) levels [6].

The environmental fate profile extends to terrestrial ecosystems, where this compound's soil adsorption characteristics influence its mobility and potential for groundwater contamination. While comprehensive terrestrial ecotoxicological data are limited in the available literature, the compound's physicochemical properties suggest moderate to high soil adsorption potential, which may reduce leaching but prolong soil residence time in treated agricultural areas.

Experimental Protocols and Research Methodologies

Bioassay Procedures

Standardized bioassay methods for this compound efficacy assessment vary according to target species and life stage. For Lepidoptera larvae such as Helicoverpa armigera, researchers have employed a leaf-dipping methodology with slight modifications [2] [3]. The protocol involves preparing stock solutions of this compound dissolved in acetone with 0.1% Triton X-100, followed by serial dilution to working concentrations ranging from 0.125 to 8 μg/mL using an aqueous solution of 0.1% (w/v) Triton X-100 [3]. Artificial diet cubes (approximately 1 cm³) are immersed in the treatment solutions for 5 seconds, air-dried for 2 hours at room temperature, and placed in individual wells of 24-well plates, with one larva transferred per well [3]. Mortality assessments are typically conducted at 72 hours post-treatment, with larvae showing no movement upon gentle stimulation classified as dead [3].

For aquatic applications against sea lice (Lepeophtheirus salmonis), bioassays involve exposing the first parasitic stage to 700 ppb this compound for three hours, resulting in over 90% reduction in survival to the chalimus II life stage [4]. In-feed treatment administration for salmon smolts demonstrates greater than 95% reduction by the chalimus I stage, highlighting the differential efficacy based on application method and exposure route [4].

Biochemical Analysis Methods

Assessment of oxidative stress parameters in non-target organisms requires precise biochemical methodologies. In recent ecotoxicological studies, fish such as grass carp (Ctenopharyngodon idella) are exposed to sublethal this compound concentrations (2-4 μg/L) for extended periods (up to 33 days) [6]. Tissue samples (liver, kidney, gills, heart, and brain) are collected at predetermined intervals (e.g., days 11, 22, and 33), with animals euthanized by immersion in MS-222 solution (250 mg/L water for 10 minutes) prior to dissection [6]. Excised organs are homogenized in ice-cold phosphate-buffered saline, and antioxidant enzyme activities including superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and glutathione (GSH) are quantified spectrophotometrically using established protocols [6].

Analytical Chemistry Methods

Residue analysis and quantification of this compound in various matrices employ sophisticated chromatographic techniques. A validated gas chromatography-mass spectrometry (GC-MS) method for wheat flour matrices utilizes single-step solid-liquid extraction with ethyl acetate, followed by clean-up using Primary Secondary Amine (PSA) as a sorbent prior to instrumental analysis [7]. This method demonstrates excellent sensitivity with a limit of detection of 5 ng/mL (S/N ≈ 3) and limit of quantification of 50 ng/mL, with linear calibration in the range of 50-1000 ng/mL (r² = 0.998) and average recovery of 98.23±2.52% for spiked samples [7].

Regulatory Status and Resistance Management

The regulatory landscape for this compound varies significantly across jurisdictions, with implications for its development and application. Under EC Regulation 1107/2009, this compound is not approved, with its inclusion having expired, though it remains listed in EU databases [1]. The dossier rapporteurs were designated as Spain and Hungary during the evaluation process [1]. Despite this European regulatory status, this compound maintains approvals in other regions including Morocco and continues to be developed for specialized applications such as sea lice control in Chilean aquaculture [1] [8].

From a resistance management perspective, this compound represents a critical tool in insecticide resistance management (IRM) programs due to its unique mode of action (IRAC Group 15) and low incidence of cross-resistance. However, recorded resistance in Drosophila melanogaster underscores the importance of implementing strategic rotation programs to preserve efficacy [1]. The combination of RNAi technology with this compound treatment demonstrates promise for managing resistant populations, as evidenced by research showing that knockdown of specific chitin synthesis genes significantly increases larval susceptibility to this compound in Helicoverpa armigera [3].

Conclusions and Research Directions

This compound remains a valuable insect growth regulator with demonstrated efficacy against numerous economically significant pests across agricultural and veterinary domains. Its unique mechanism of action as a chitin synthesis inhibitor provides a selective toxicity profile favorable for integrated pest management programs targeting arthropod pests while minimizing impacts on vertebrates. However, the environmental persistence and ecotoxicological concerns highlighted in recent research necessitate careful consideration in regulatory decisions and application practices.

References

- 1. (Ref: CGA 184699) this compound [sitem.herts.ac.uk]

- 2. Dissecting the manipulation of this compound on chitin ... [sciencedirect.com]

- 3. Dissecting the manipulation of this compound on chitin... | Research Square [researchsquare.com]

- 4. High level efficacy of this compound against sea lice ... [pmc.ncbi.nlm.nih.gov]

- 5. Acute and chronic toxicity of the benzoylurea pesticide, ... [sciencedirect.com]

- 6. Toxicological Effects of this compound on Antioxidant Defence in ... [pmc.ncbi.nlm.nih.gov]

- 7. Development and application of a method for analysis of this compound in... [pubmed.ncbi.nlm.nih.gov]

- 8. Benzoylphenyl ureas as veterinary antiparasitics. An overview ... [pmc.ncbi.nlm.nih.gov]

IRAC Classification and Mode of Action

The IRAC classification system organizes insecticides based on their target site or mode of action to support effective resistance management. Lufenuron's specific classification is detailed below.

| Feature | Description for this compound |

|---|---|

| IRAC Group | 15 [1] [2] |

| Group Name | Inhibitors of chitin biosynthesis, type 0 (affecting CHS1) [2] |

| Primary Mode of Action | Systemic, selective, stomach-acting inhibitor of chitin synthesis [1]. |

| Biochemical Target | Interferes with the enzyme chitin synthase 1 (CHS1), blocking the polymerization step of chitin formation [1]. |

| Biological Effect | Disrupts molting (ecdysis) in larval stages and prevents proper hatching of eggs; also leads to abnormal endocuticle formation and epidermal cell degeneration in adults [3]. |

The following diagram illustrates the sequence of this compound's action in insects, from ingestion to physiological effects.

This compound mode of action: from ingestion to population-level effects.

Experimental Evidence and Toxicological Data

Recent studies reveal toxic effects of this compound on non-target organisms, including birds and mammals, at high or prolonged doses. Key findings from these experimental studies are summarized below.

Toxicology in Broiler Chickens

A 2025 study exposed broiler chickens to this compound (4-16 mg/kg) for 39 days, showing dose-dependent toxic effects [4] [5].

| Parameter Assessed | Key Findings |

|---|---|

| Hematology | Significant decrease in RBC count, PCV, and hemoglobin. Significant increase in WBC count [4] [5]. |

| Serum Biochemistry | Significant increase in liver enzymes (ALT, AST, ALP), renal biomarkers (urea, creatinine), and cardiac biomarkers (cholesterol, creatinine kinase) [4] [5]. |

| Oxidative Stress | Induced oxidative stress and depletion of antioxidant enzymes (SOD, GSH, POD, CAT) in heart, liver, and kidneys [4] [5]. |

| Histopathology | Dose-dependent histoarchitectural alterations in liver, kidneys, and heart [4] [5]. |

Experimental Protocol (Chicken Study):

- Animals & Design: 75 broiler chickens randomly divided into 5 groups (n=15). Group A control, Groups B-E administered this compound at 4, 8, 12, and 16 mg/kg body weight [4] [5].

- Duration & Sampling: 39-day experimental period post-acclimatization. Blood and tissue samples collected on days 13, 26, and 39 [4] [5].

- Biomarker Analysis: Hematology analyzer for blood parameters; chemistry analyzer for serum biochemistry; established biochemical protocols for antioxidant enzymes [4] [5].

- Histopathology: Tissues fixed in formaldehyde, processed through dehydration and clearing, embedded in paraffin, sectioned, stained with H&E, examined under light microscope [4] [5].

Reproductive and Genotoxic Toxicity in Mammals

A 2020 study investigated effects on pregnant rats and fetuses during organogenesis [6].

| Parameter Assessed | Key Findings |

|---|---|

| Maternal & Fetal Effects | Reduced maternal weight gain, asymmetrical fetal distribution in uterine horns, resorption sites, and uterine bleeding [6]. |

| Fetal Development | Fetal growth retardation, morphological malformations (e.g., hematoma, foot loss), and skeletal deformations (e.g., unossified skulls, deformed ribs) [6]. |

| Genotoxicity & Oxidative Stress | DNA fragmentation, cell cycle perturbation, increased malondialdehyde, decreased antioxidant enzymes (GPx, SOD) in liver of dams and fetuses [6]. |

Experimental Protocol (Rat Study):

- Animals & Design: Pregnant rats divided into control, low-dose (0.4 mg/kg), and high-dose (0.8 mg/kg) groups [6].

- Exposure: Oral administration during organogenesis gestational period [6].

- Assessments: Cesarean section for teratogenicity, fetal morphologic and skeletal examination (Alcian blue-Alizarin red staining), comet assay for DNA fragmentation, flow cytometry for cell cycle, biochemical tests for oxidative stress [6].

Resistance and Product Formulations

- Resistance Management: As a Group 15 insecticide, this compound should be alternated or rotated with products from different IRAC mode-of-action groups to minimize resistance selection pressure [2].

- Veterinary and Agricultural Use: this compound is used in agriculture (cotton, vegetables, fruits) [1] and veterinary medicine (flea control in companion animals) [7] [8]. It is available as standalone or combination products (e.g., with milbemycin oxime for heartworm prevention) [8] [9].

References

- 1. This compound (Ref: CGA 184699) - AERU [sitem.herts.ac.uk]

- 2. Mode of Action Classification | Insecticide Resistance ... [irac-online.org]

- 3. Mode of action of this compound in adult Ctenocephalides felis ... [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of this compound on hematology, serum biochemistry ... [pmc.ncbi.nlm.nih.gov]

- 5. Impact of this compound on hematology, serum biochemistry ... [journals.plos.org]

- 6. This compound induces reproductive toxicity and genotoxic ... [nature.com]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. The Ultimate 2025 Vet's Guide to this compound (Program®) for ... [askavet.com]

- 9. This compound (Program®) for Flea Control in Dogs & – Ask A Vet [askavet.com]

Physicochemical Properties & Environmental Fate

The following table summarizes key data on Lufenuron's properties that dictate its environmental behavior and persistence [1].

| Property | Value | Conditions / Notes | Implication / Data Reliability |

|---|---|---|---|

| Water Solubility | 0.046 mg/L | At 20°C and pH 7 | Very low, indicates strong hydrophobic nature [1]. |

| Octanol-Water Partition Coefficient (Log P) | 5.12 | At 20°C | Very high, indicates high potential for bioaccumulation [1]. |

| Soil DT₅₀ (Laboratory) | 107 days | Value for "soil" | Persistent. Exceeds the 90-day threshold for environmental persistence [1]. |

| Soil DT₅₀ (Field) | 28 days | - | Moderately persistent. Shorter than lab values, indicating influence of field conditions [1]. |

| Sediment DT₅₀ | 188 days | - | Very persistent. Suggends long-term residue in sediment systems [1]. |

| Water-Sediment System DT₅₀ | 69 days | - | Persistent. Exceeds the 60-day threshold for persistence in field studies [1]. |

This compound is classified as a "forever chemical" based on its high ecotoxicity, environmental persistence, and bioaccumulation potential (Log P > 5) [1]. Its very low water solubility and high Log P value explain its high adsorption to soil and organic carbon, reducing mobility but increasing persistence in the terrestrial environment [1].

Environmental Distribution and Toxicity

The diagram below illustrates the distribution and primary effects of this compound in the environment based on available data.

This compound's environmental distribution, persistence, and established toxicological effects.

This compound's high adsorption and persistence create potential for chronic exposure, leading to toxic effects. A 2020 study on pregnant rats demonstrated that chronic exposure to residual levels (0.4 and 0.8 mg/kg) during the organogenesis period caused teratogenic, genotoxic, and oxidative stress effects in both dams and fetuses [2]. Effects included fetal growth retardation, morphological malformations, skeletal deformations, increased DNA fragmentation in liver cells, and oxidative stress [2]. This suggests a potential transgenerational risk that extends beyond direct aquatic toxicity.

Experimental Protocols for Fate and Mitigation Studies

For researchers investigating the environmental behavior of pesticides like this compound, here are methodologies from studies on similar compounds.

Adsorption and Leaching Experiments

A study on the herbicide isoproturon provides a transferable protocol for assessing soil mobility and mitigation strategies [3].

- 1. Soil Preparation: Collect and characterize different agricultural soils (e.g., texture, pH, organic matter content). Amend subsamples with a sorbent like charcoal at varying rates (e.g., 0.5%, 1%, 2% w/w) [3].

- 2. Adsorption Isotherms: Use the batch equilibrium method. Add a known concentration of the pesticide in a solution (e.g., 0.01M CaCl₂) to soil samples in centrifuge tubes. Shake, centrifugate, and analyze the supernatant to determine the concentration adsorbed by the soil. Fit data to models like the Freundlich equation to obtain adsorption coefficients (Kf) [3].

- 3. Leaching Columns: Pack soil (amended and unamended) into glass columns. Apply the pesticide to the top and simulate rainfall. Elute water from the bottom and collect in fractions. Analyze the concentration in each fraction to create a leaching profile [3].

- Key Findings from Isoproturon Study: Charcoal amendment significantly increased adsorption (Kf values), greatly reduced leaching, and delayed biodegradation, thereby increasing persistence but reducing environmental mobility [3].

Assessing Genotoxic and Teratogenic Effects

The following protocol is based on the this compound study on pregnant rats, which can be adapted for other mammalian models [2].

- 1. Animal Model and Dosing: Use a rodent model such as pregnant rats. Divide into groups: a control (vehicle only) and treatment groups receiving the test substance at residual doses (e.g., 0.4 mg/kg and 0.8 mg/kg body weight). Administer via oral gavage during the critical organogenesis period [2].

- 2. Teratogenicity Assessment: On the last day of gestation, extract fetuses via C-section. Record maternal weight gain, uterine weight, number of implantation sites, resorption sites, and post-implantation loss index. Examine fetuses for morphological abnormalities (e.g., hematoma, limb loss) and skeletal deformations using standard staining techniques [2].

- 3. Genotoxicity Assessment (Comet Assay):

- Sample Collection: Collect tissues (e.g., liver) from both dams and fetuses.

- Cell Suspension: Prepare a single-cell suspension from the tissue.

- Electrophoresis: Embed cells in agarose on a microscope slide, lyse to remove cellular membranes, and subject to alkaline electrophoresis.

- Analysis: Stain DNA and score using image analysis. The % of DNA in the comet tail indicates the level of DNA strand breaks [2].

- 4. Oxidative Stress Biomarkers: Homogenize liver tissue and measure malondialdehyde (MDA) levels as a marker of lipid peroxidation, and the activity of antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD) [2].

Research Gaps and Future Directions

- Identification of Metabolites: There is a need to identify and characterize the environmental metabolites of this compound and assess their toxicity and persistence.

- Long-Term Field Studies: More field studies are needed to understand the real-world persistence and accumulation of this compound, especially in aquatic sediment systems.

- Impact on Soil Health: Research into the long-term effects of this compound on non-target soil microorganisms and beneficial insects is crucial.

This guide synthesizes the current technical understanding of this compound's environmental profile. The data indicates that its high persistence and bioaccumulation potential, coupled with emerging evidence of teratogenic and genotoxic effects, warrant careful environmental monitoring and further research.

References

Lufenuron Metabolic Pathways in Insects: Mechanisms, Methodologies, and Physiological Impacts

Introduction and Executive Summary

Lufenuron, a benzoylurea-class chitin synthesis inhibitor, represents a cornerstone of modern insect growth regulator (IGR) insecticides. Its primary mode of action centers on the disruption of chitin polymerization and deposition, essential processes for insect development and metamorphosis. This technical whitepaper synthesizes current research to provide a comprehensive overview of this compound's metabolic targets, sublethal effects on insect physiology, and appropriate methodological approaches for investigating its activity. Understanding this compound's precise mechanisms is crucial for developing effective resistance management strategies and optimizing integrated pest management (IPM) programs against economically significant insect pests such as Helicoverpa armigera and Spodoptera frugiperda.

Recent research has revealed that this compound's insecticidal activity extends beyond simple chitin synthesis inhibition to include complex endocrine disruptions and transgenerational effects that significantly impact pest population dynamics. The compound demonstrates high efficacy against larval stages while exhibiting novel properties at sublethal concentrations, including extended developmental durations, reduced reproductive capacity, and altered gene expression profiles in metabolic pathways. This report provides detailed experimental protocols, quantitative toxicity data, and visual pathway analyses to support research activities and insecticide development efforts targeting chitin metabolic pathways in insect systems.

Primary Mechanism of Action: Chitin Synthesis Disruption

Molecular Targets in Chitin Biosynthesis Pathway

This compound exerts its insecticidal effects primarily through specific inhibition of key enzymatic processes in the chitin biosynthesis pathway:

- Trehalase Inhibition: this compound interferes with trehalase (TRE), the initial enzyme responsible for converting trehalose to glucose, thereby reducing available substrates for subsequent chitin synthesis steps [1]. This disruption manifests as significantly reduced trehalose content in insect hemolymph following this compound exposure.

- CHS1 Gene Suppression: Research on Helicoverpa armigera demonstrates that this compound treatment causes substantial downregulation of chitin synthase 1 (CHS1), a critical enzyme catalyzing the final step of chitin polymer formation [1]. RNA sequencing revealed that 7 of 10 chitin synthesis pathway genes were significantly down-regulated following this compound exposure.

- UAP, PGM, and GNPAT Disruption: Knockdown studies of uridine diphosphate-N-acetylglucosamine-pyrophosphorylase (HaUAP), phosphoacetyl glucosamine mutase (HaPGM), and glucosamine 6-phosphate N-acetyl-transferase (HaGNPAT) in H. armigera resulted in increased larval susceptibility to this compound by 65.0%, 68.42%, and 28.0% respectively, confirming their involvement in the compound's mode of action [1].

The following diagram illustrates this compound's key inhibition points within the insect chitin synthesis pathway:

Figure 1: this compound inhibition points in insect chitin synthesis pathway. Key enzymes targeted include trehalase (TRE), chitin synthase (CHS), glucosamine 6-phosphate N-acetyl-transferase (GNPAT), phosphoacetyl glucosamine mutase (PGM), and UDP-N-acetylglucosamine pyrophosphorylase (UAP).

Physiological Manifestations of Chitin Disruption

The molecular inhibition of chitin synthesis pathways results in profound physiological consequences for insect development:

- Abortive Molting: Treated larvae exhibit severe ecdysis failure characterized by the inability to completely shed old cuticle during molting cycles [1]. This results from inadequate chitin deposition in newly forming cuticle layers.

- Cuticular Abnormalities: this compound exposure causes significant reduction in cuticular chitin content in a concentration-dependent manner. H. armigera larvae demonstrated severe separation of epidermis and subcutaneous tissues, directly compromising structural integrity [1].

- Metamorphosis Defects: Pupation and adult emergence processes are severely impaired, with treated insects showing malformed pupal structures and inability to complete eclosion [1]. Pupal weights are significantly reduced, and pupal-adult intermediate forms are frequently observed at sublethal concentrations.

Experimental Protocols for Investigating this compound Effects

Standardized Bioassay Methods

Researchers should employ the following standardized bioassay protocols to evaluate this compound toxicity against target insect species:

- Leaf-Dipping Method: For lepidopteran larvae, prepare this compound stock solution (100 µg/mL) in acetone with 0.1% Triton X-100, then serially dilute to working concentrations [1]. Dip artificial diet or host plant leaf sections (approximately 1 cm³) in insecticide solution for 5 seconds, air-dry for 2 hours, and place in 24-well plates with one larva per well [1].

- Mortality Assessment: Maintain test insects under controlled conditions (27 ± 2°C, 75 ± 10% RH, 14:10 L:D photoperiod) and record mortality at 72 hours post-treatment [1]. Score larvae as dead when they show no movement response to gentle tactile stimulation.

- Sublethal Concentration Determination: Calculate LC₁₀, LC₂₅, and LC₅₀ values using probit analysis with appropriate statistical software. These sublethal concentrations are essential for investigating transgenerational effects and subtle physiological impacts [2].

Gene Expression Analysis

To evaluate this compound's effects on chitin metabolism genes, implement the following RNA isolation and qRT-PCR protocol:

- RNA Extraction: Homogenize insect integument or whole body samples in TRIzol reagent. Extract total RNA following standard phenol-chloroform protocols and quantify using spectrophotometry [1].

- cDNA Synthesis and qPCR: Synthesize cDNA using reverse transcriptase with oligo(dT) primers. Perform quantitative PCR with species-specific primers for chitin metabolism genes (CHS, CHT, UAP, PGM, GNPAT, etc.) using SYBR Green chemistry [1] [2].

- Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method with normalization to appropriate reference genes (e.g., actin, GAPDH, rpS3) [2]. Statistical analysis should include at least three biological replicates with multiple technical repetitions.

Biochemical Assays

Chitin content quantification and biochemical measurements provide critical data on this compound's physiological effects:

- Chitin Content Assessment: Digest weighed integument samples in 6N HCl at 110°C for 6 hours, then measure glucosamine content using the colorimetric method with acetylacetone and Ehrlich's reagent [1]. Express results as chitin content per mg of integument dry weight.

- Trehalose Measurement: Collect hemolymph samples from anesthetized larvae and deproteinize using sulfosalicylic acid. Analyze trehalose content using anthrone reagent with spectrophotometric detection at 620nm [1].

- Antioxidant Enzyme Assays: Homogenize tissue samples in cold phosphate buffer and centrifuge at 10,000×g for 15 minutes at 4°C. Assess superoxide dismutase (SOD) activity using nitroblue tetrazolium reduction, glutathione (GSH) content with Ellman's reagent, and catalase (CAT) activity via hydrogen peroxide consumption kinetics [3].

Quantitative Toxicity Data Across Insect Species

Lethal Concentration Values

The table below summarizes toxicity data for this compound against economically important insect pests:

Table 1: Toxicity of this compound against key lepidopteran pests

| Insect Species | Life Stage | LC₅₀ (mg/L) | LC₂₅ (mg/L) | LC₁₀ (mg/L) | Reference |

|---|---|---|---|---|---|

| Spodoptera frugiperda | 3rd instar larvae | 0.490 | 0.240 | 0.127 | [2] |

| Spodoptera frugiperda | 3rd instar larvae | 0.990 | - | - | [4] |

| Helicoverpa armigera | 3rd instar larvae | - | - | - | [1] |

Sublethal and Developmental Effects

Exposure to sublethal this compound concentrations produces significant developmental impacts that reduce insect fitness:

Table 2: Sublethal effects of this compound on insect development and reproduction

| Parameter | Effect of LC₂₅ this compound | Effect of LC₁₀ this compound | Species | Reference |

|---|---|---|---|---|

| Larval Duration | Significantly extended | Extended | H. armigera | [1] |

| Pupation Rate | Significantly reduced | Reduced | H. armigera | [1] |

| Pupal Weight | Significantly reduced | Reduced | H. armigera | [1] |

| Adult Emergence | Significantly reduced | Reduced | H. armigera | [1] |

| Egg Hatching | Significantly reduced | Reduced | S. frugiperda | [2] |

| Fecundity | Reduced | Stimulated (hormesis) | S. frugiperda | [2] |

Broader Physiological Impacts and Transgenerational Effects

Endocrine System Disruption

Beyond direct chitin synthesis inhibition, this compound interferes with critical endocrine pathways regulating insect development and reproduction:

- Juvenile Hormone Pathway Modulation: In Spodoptera frugiperda, sublethal this compound exposure significantly upregulates expression of juvenile hormone acid O-methyltransferase (JHAMT), a key enzyme in JH biosynthesis [2]. This disruption alters normal hormonal balances critical for metamorphosis timing.

- Ecdysteroid Signaling Interference: this compound treatment affects expression patterns of ecdysteroid biosynthesis genes including CYP306A1, CYP302A1, and CYP314A1, potentially disrupting the precise ecdysone pulses necessary for proper molting and reproduction [2].

- Vitellogenin System Alterations: Research demonstrates that this compound exposure increases vitellogenin (Vg) and vitellogenin receptor (VgR) gene expression in S. frugiperda, potentially explaining the stimulated fecundity observed at low concentrations (hormetic effect) [2].

The following diagram illustrates this compound's multidimensional effects on insect endocrine signaling and reproductive physiology:

Figure 2: Multidimensional effects of this compound on insect systems. Direct chitin pathway inhibition combines with endocrine disruption to impact development and reproduction.

Transgenerational Effects

Recent research has revealed that this compound exposure can induce significant transgenerational impacts that extend to unexposed offspring generations:

- F1 Generation Development: In Spodoptera frugiperda, parental exposure to LC₂₅ this compound significantly reduced development time in the F1 generation, suggesting potential adaptive responses across generations [2].

- Reproductive Capacity Carryover: While LC₁₀ exposure stimulated fecundity in directly exposed parents (F0), this hormetic effect was not necessarily transmitted to subsequent generations, indicating complex epigenetic regulation [2].

- Gene Expression Inheritance: Altered expression patterns of reproduction-related genes (Vg, VgR, JHAMT) observed in this compound-exposed parents may persist into offspring generations through transcriptional memory mechanisms, though the specific pathways require further elucidation [2].

Research Implications and Future Directions

The complex metabolic impacts of this compound on insect systems present several promising research avenues for both applied and fundamental insect science:

- RNAi Combination Strategies: Research demonstrates that RNA interference targeting specific chitin synthesis genes (CHS1, UAP, PGM) significantly increases larval susceptibility to this compound, suggesting potential for novel combination approaches for resistance management [1].

- Hormesis Mechanisms: The observed stimulatory effects of low this compound concentrations on reproduction necessitate deeper investigation into the molecular basis of hormesis to optimize application concentrations that avoid unintended population surges.

- Cross-Species Metabolic Comparisons: Significant variation in this compound sensitivity across insect species indicates potentially divergent metabolic pathways requiring comparative studies to identify specific detoxification enzymes and resistance mechanisms.

- Non-Target Organism Impacts: Recent studies indicating potential oxidative stress and histopathological effects in non-target species highlight the need for more comprehensive environmental risk assessment of this compound applications [3] [5] [6].

References

- 1. Dissecting the manipulation of this compound on chitin metabolism , and... [researchsquare.com]

- 2. Sublethal and transgenerational effects of this compound on ... [sciencedirect.com]

- 3. Impact of this compound on hematology, serum biochemistry ... [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound treatments on the growth and ... [sciencedirect.com]

- 5. Patho-physiological effects of environmental relevant ... [sciencedirect.com]

- 6. This compound induces reproductive toxicity and genotoxic ... [nature.com]

Lufenuron Residue Analysis: Application Notes & Protocols

Lufenuron is a benzoylurea insecticide that acts as a chitin synthesis inhibitor. Monitoring its residues in food commodities is crucial for consumer safety and compliance with Maximum Residue Limits (MRLs) [1] [2]. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the established technique for this analysis due to its high sensitivity and selectivity.

Core Analytical Protocol: QuEChERS with LC-MS/MS Detection

This section details a generalized and validated protocol for determining this compound residues in plant matrices, adaptable for various crops.

1.1 Principle Samples are extracted with acetonitrile and purified using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The extracts are then analyzed by LC-MS/MS, and this compound is quantified using the external standard method.

1.2 Materials and Reagents

- Pesticide Standard: this compound (purity ≥ 99%)

- Solvents: Acetonitrile, Methanol (LC-MS grade)

- QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

- Buffering Salts: For citrate-buffered QuEChERS: Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

- Purification Sorbents: Primary Secondary Amine (PSA), C18

- General: Water (LC-MS grade), Formic acid

1.3 Equipment

- Ultra-High-Performance Liquid Chromatography (UHPLC) system

- Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI)

- Analytical Balance

- Centrifuge

- Vortex Mixer

- Mechanical shaker or homogenizer

1.4 Detailed Procedure

- Sample Preparation: Homogenize a representative sample of the commodity (e.g., cabbage, pepper).

- Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add a pre-mixed QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake immediately and vigorously for 1 minute to prevent salt clumping. Centrifuge at >4000 rpm for 5 minutes.

- Purification (Dispersive-SPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (and C18 for fatty matrices). Shake for 30 seconds and centrifuge. The extract is filtered through a 0.22 µm syringe filter prior to LC-MS/MS analysis [3] [4] [5].

- LC-MS/MS Analysis:

- Chromatographic Column: BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent [6].

- Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in Methanol [6].

- Gradient Elution: Initial 5% B, increased to 100% B over 7.75 minutes, held for 0.75 minutes [6].

- Flow Rate: 0.45 mL/min [6].

- Injection Volume: 5-20 µL.

- Ionization Mode: ESI Negative [5].

- MS/MS Transitions: Use Multiple Reaction Monitoring (MRM). The quantitative and qualitative transitions must be optimized by infusing a standard solution. A reported example for this compound is:

- Quantifier (Q): m/z 509.0 → 158.0

- Qualifier (q): m/z 509.0 → 172.1

The following diagram illustrates the complete analytical workflow.

Method Validation Summary

The following table summarizes typical validation parameters for the analysis of this compound in vegetable matrices using the described QuEChERS/LC-MS/MS method, as reported in recent literature.

Table 1: Summary of Method Validation Parameters for this compound in Plant Matrices

| Validation Parameter | Reported Performance | Matrix | Reference |

|---|---|---|---|

| Linearity Range | -- | -- | Calibration curves are typically linear over a defined range (e.g., 0.001-0.5 mg/L). |

| Limit of Detection (LOD) | 0.14 µg/kg | Green beans, Peas, Chili | [5] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | Cabbage | [3] |

| Recovery (%) | 77% - 97% (Peppers) | Peppers | [4] |

| 88% - 110% (Cabbage) | Cabbage | [3] | |

| Precision (RSD%) | ≤ 12.4% | Cabbage | [3] |

| 13% (Peppers) | Peppers | [4] |

Application Notes & Practical Data

This section provides context and results from real-world applications of this compound analysis.

3.1 Field Trial Data and Pre-Harvest Intervals (PHI) Field trials are conducted to determine the dissipation kinetics of this compound and to establish a safe Pre-Harvest Interval (PHI). The half-life and terminal residues are critical for risk assessment.

Table 2: Terminal Residues and Half-Lives of this compound in Various Crops | Commodity | Application Dosage | Half-Life (Days) | Terminal Residue at PHI (mg/kg) | Reference | | :--- | :--- | :--- | :--- | :--- | | Cabbage | Recommended dosage | -- | ≤ 0.02 (at 21-day PHI) | [3] | | Peppers | Single and double dose | 4.3 - 7.5 | -- | [4] | | Chili Peppers | Under Egyptian field conditions | 9.6 | -- | [5] |

3.2 Dietary Risk Assessment The chronic dietary risk is expressed as a percentage of the Acceptable Daily Intake (ADI). For this compound, the ADI is 0.015 mg/kg body weight per day [1].

3.3 Regulatory Context: EU Import Tolerances The European Food Safety Authority (EFSA) has established import tolerances for this compound in various commodities based on use patterns in exporting countries. The enforcement residue definition is "this compound (any ratio of constituent isomers)" for plant products [1]. For example, the MRL for grapefruits imported from Brazil was set at 0.3 mg/kg [1].

References

- 1. Setting of import tolerances for this compound in various ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and application of a method for analysis ... [sciencedirect.com]

- 3. Residue and dietary intake risk assessment of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Turkish Journal of Entomology » Submission » Investigation of the... [dergipark.org.tr]

- 5. (PDF) LC -ESI- MS / MS Analysis in Vegetables Residue [academia.edu]

- 6. Chemometric Optimization of SPE for the Determination of ... [pmc.ncbi.nlm.nih.gov]

- 7. UHPLC- MS / MS -Based Dietary Risk Assessment of this compound ... [chromatographyonline.com]

- 8. Pesticide Residue Analysis in Food: Advances, Challenges ... [chromatographyonline.com]

QuEChERS extraction lufenuron vegetables

Introduction and Principle

Lufenuron is a benzoylurea insecticide that acts as a chitin synthesis inhibitor, effectively controlling pests on various crops [1]. Monitoring its residues in vegetables is crucial for food safety, as studies have indicated potential chronic dietary risks, particularly for children [1]. The QuEChERS method is particularly suitable for this compound analysis because it provides an efficient mechanism for extracting this non-polar compound from complex vegetable matrices with minimal steps and reduced solvent use [2].

Materials and Equipment

- Vegetable Samples: Tomatoes, cabbage, leafy greens, etc. [3] [1]

- Solvents and Reagents: Acetonitrile (LC-MS grade); Magnesium sulfate (MgSO₄), anhydrous; Sodium chloride (NaCl); Formic acid [4] [5]

- Reference Standards: this compound certified reference standard (purity >98%) [4]

- d-SPE Sorbents: PSA (primary secondary amine); C18; Multi-walled carbon nanotubes (MWCNTs); Graphitized carbon black (GCB) [4] [5]

- Equipment: High-speed homogenizer; Vortex mixer; Centrifuge; Analytical balances; UHPLC system coupled to tandem mass spectrometer [6] [4]

Step-by-Step Protocol

- Sample Preparation: Homogenize a representative portion (>1 kg) of the fresh vegetable using a food cutter/mixer to ensure a consistent and homogeneous test sample [7].

- Weighing: Precisely weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube [4] [5].

- Extraction: Add 10 mL of acetonitrile (optionally containing 1% formic acid) to the tube [4]. Vortex vigorously for 1 minute to ensure the solvent thoroughly contacts and penetrates the sample matrix.

- Partitioning: Add a salt mixture, typically 4 g of anhydrous MgSO₄ and 1 g of NaCl [4] [5]. Immediately shake for 30 seconds and vortex for 1 minute. Caution: The tube will become hot due to the exothermic reaction of MgSO₄ with water.

- Centrifugation: Centrifuge at ≥5000 rpm for 5 minutes to achieve complete phase separation. The organic acetonitrile layer (upper layer) will contain the extracted this compound [4].

- Clean-up (d-SPE): Transfer 1 mL of the acetonitrile extract into a 2 mL micro-centrifuge tube containing 150 mg MgSO₄ and 50 mg PSA [5]. Vortex for 30-60 seconds, then centrifuge. The PSA sorbent effectively removes fatty acids and sugars, while MgSO₄ removes residual water [2].

- Analysis by LC-MS/MS: Inject the purified extract into the LC-MS/MS system. A C18 reversed-phase column is typically used for chromatographic separation [6]. Monitor for the specific transition ions of this compound for identification and quantification.

Method Performance and Validation

The table below summarizes typical performance characteristics you should aim for when validating a QuEChERS method for this compound in vegetables.

| Validation Parameter | Target Performance | Experimental Results from Literature |

|---|---|---|

| Average Recovery | 70-120% [4] | 81.7-121.6% in Brassica rapa chinensis [4] |

| Precision (RSD) | <20% [4] | Reported as acceptable in validated studies [3] |

| Linearity | R² > 0.990 [4] | R² > 0.99 in the range of 1-200 μg/kg [4] |

| Limit of Quantification (LOQ) | - | 0.03 mg/kg in tomato [3]; 2-10 μg/kg in other matrices [4] |

| Matrix Effect | To be evaluated | Can be significant; use matrix-matched calibration [1] |

Method Optimization Notes

- Green Chemistry Miniaturization: The method can be scaled down to use only 0.5-2 g of sample and proportionally smaller volumes of solvents and salts, reducing environmental impact without compromising data quality for many commodities [7].

- Advanced Clean-up Sorbents: For complex or pigmented vegetable matrices, consider using magnetic multi-walled carbon nanotubes (MG-MWCNTs). They offer efficient purification and can be easily separated using a magnet, improving throughput [4].

- Scope Expansion: This protocol can be adapted for the simultaneous analysis of multiple pesticide residues and even veterinary drugs by adjusting the d-SPE clean-up and LC-MS/MS acquisition method [4].

Troubleshooting Guide

- Low Recovery: Ensure the extraction time is sufficient and check the pH; for this compound, a slightly acidic condition may improve extraction efficiency [4].

- Matrix Interference in MS: Increase the clean-up rigor or switch sorbents. For example, MWCNTs can be more effective than PSA for removing certain interferences [5].

- Poor Chromatography: Check the mobile phase composition and gradient. This compound is best analyzed by UHPLC-MS/MS with a C18 column and a water/acetonitrile gradient [6] [1].

References and Further Reading

- Miniaturization of the QuEChERS method in fruits and vegetables without cryogenic milling... Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2025 [7].

- Fan, Z., et al. Large-Scale Fate Tendency of this compound During Cabbage Cultivation: New Insights into Dietary Risk and Models Comparison. Ecotoxicol Environ Saf. 2025 [1].

- An improved QuEChERS method based on magnetic nanomaterials... [Journal Name]. 2025 [4].

- Malhat, F., et al. Residue and Dissipation Dynamics of this compound in Tomato Fruit Using QuEChERS Methodology. Bull Environ Contam Toxicol. 2012 [3].

- Determination of residues of ten pesticides in five vegetables and their behavior in tomatoes based on QuEChERS GC–MS/MS. [Journal Name]. [5].

References

- 1. Pesticide Residue Analysis in Food: Advances, Challenges ... [chromatographyonline.com]

- 2. - Fundamentals, relevant improvements, applications and... QuEChERS [pubmed.ncbi.nlm.nih.gov]

- 3. Residue and Dissipation Dynamics of this compound in Tomato Fruit Using... [link.springer.com]

- 4. Non-Targeted Screening and Quantitative Analysis of ... [pmc.ncbi.nlm.nih.gov]

- 5. Determination of residues of ten pesticides in five ... [sciencedirect.com]

- 6. Evaluation of pesticide residues in raw vegetables using ... [sciencedirect.com]

- 7. approach to greener analysis of pesticide residues [pubmed.ncbi.nlm.nih.gov]

UPLC analysis lufenuron apples soil

Introduction & Background

Lufenuron is a benzoylurea insecticide that inhibits chitin synthesis in target insects, making it effective against Lepidoptera pests in various crops, including apples [1]. Monitoring its residue levels is crucial for ensuring compliance with food safety standards. The European Union has set a Maximum Residue Limit (MRL) for this compound in apples at 0.5 mg/kg [1]. This document outlines a rapid, sensitive, and reliable Ultra Performance Liquid Chromatography (UPLC) method for quantifying this compound residues in apples and soil.

UPLC Analytical Method & Validation

This method simplifies sample preparation by eliminating a purification step, saving time and cost without compromising quantitative analysis [1].

Sample Preparation Protocol

- Apple Samples: Weigh 10.0 g of homogenized apple sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and homogenize at 10,000 rpm for 0.5 minutes. Centrifuge at 4,000 rpm for 3 minutes. Filter the supernatant into a 100 mL graduated cylinder containing 5 g of sodium chloride. Repeat the extraction with another 20 mL of acetonitrile. Shake the combined filtrate vigorously for 2 minutes and let it stand for 20 minutes. Transfer 20 mL of the supernatant to a flat-bottom flask and concentrate to near dryness. Redissolve the residue with 1 mL of methanol, add 1 mL of ultrapure water, mix, and filter through a 0.45 μm membrane before UPLC analysis [1].

- Soil Samples: Weigh 10.0 g of soil into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and ultrasonicate for 20 minutes. The subsequent steps for filtration, salting-out, concentration, and filtration are identical to the apple sample protocol [1].

UPLC Instrument Parameters

- Chromatographic Column: Hypersil C18 (100 mm * 2.1 mm, 1.9 μm)

- Mobile Phase: Methanol-Water (60:40, isocratic elution)

- Flow Rate: 0.2 mL/min

- Injection Volume: 2 μL

- Detection Wavelength: 255 nm [1]

Method Validation Data

The following table summarizes the key validation parameters for the UPLC method.

| Parameter | Apple | Soil |

|---|---|---|

| Linear Range (mg/L) | 0.025 - 2.5 | 0.025 - 2.5 |

| Correlation Coefficient (R²) | ≥ 0.9997 | ≥ 0.9997 |

| Average Recovery (%) | 83.6 - 105.2 | 83.6 - 105.2 |

| Relative Standard Deviation (RSD, %) | 0.7 - 6.1 | 0.7 - 6.1 |

| Method Detection Limit (mg/kg) | 0.01 | 0.01 |

Source: [1]

Fate of this compound in Crops: Dissipation & Residues

Recent field studies on various crops provide insights into the dissipation kinetics and terminal residue levels of this compound, which are critical for determining appropriate pre-harvest intervals (PHIs).

Dissipation Half-Lives and Terminal Residues

The table below consolidates data from field trials on different crops.

| Crop | Half-life (Days) | Application Dose | Terminal Residues (mg/kg) | PHI (Days) |

|---|---|---|---|---|

| Pak Choi [2] | 2.02 - 5.13 | 30 g a.i./ha | < LOQ - 0.29 | 7, 10 |

| Apple [3] | 11.3 - 16.1 | Recommended (RD) | Data for model fitting | - |

| Apple [3] | 11.3 - 16.1 | 3x Recommended (3RD) | Data for model fitting | - |

Notes: LOQ (Limit of Quantification); g a.i./ha (grams of active ingredient per hectare); PHI (Pre-Harvest Interval).

A 2025 study on apples found that a double-exponential decay model most accurately described the dissipation pattern of this compound, outperforming zero-, first-, and second-order kinetic models. This model is crucial for calculating Pre-Harvest Residue Limits (PHRLs) to help farmers determine the safest time to harvest apples, ensuring residues are below the MRL [3].

Dietary Risk Assessment

Dietary risk assessments indicate that the consumption of crops with this compound residues, when used according to Good Agricultural Practices (GAP), poses acceptable risks to consumers.

- A comprehensive assessment for pak choi using deterministic and probabilistic models showed that the long-term dietary risk quotients (RQs) for all consumer groups were below 28.4%, which is considered acceptable [2].

- The European Food Safety Authority (EFSA) concluded that the chronic consumer exposure to this compound from existing uses in the EU and imports accounts for up to 84% of the Acceptable Daily Intake (ADI). While this does not exceed the toxicological reference value, EFSA noted that the exposure is close to the ADI and recommended a review of MRLs [4].

Overall Workflow & Dissipation Modeling

To clearly present the process from sample analysis to risk assessment, the following workflow diagram integrates the key steps.

The following diagram illustrates the superior fit of the double-exponential decay model for predicting this compound residue levels over time, which is key for establishing PHRLs.

Application Notes & Conclusion

The detailed UPLC method and supporting data provided in these application notes offer a robust framework for researchers to monitor this compound residues.

- For Regulatory Scientists: The dissipation half-lives and PHRL model are vital tools for refining pre-harvest intervals and setting science-based MRLs to ensure consumer safety.

- For Agricultural Researchers: The method enables the monitoring of residue levels during field trials to generate data on the fate of this compound in different crops and environmental matrices like soil.

- Conclusion: The established UPLC method is rapid, sensitive, and reliable for monitoring this compound. When combined with kinetic modeling, it provides a powerful approach to managing pesticide use, ensuring agricultural productivity, and protecting consumer health.

References

- 1. Fast analysis method for detecting this compound residues ... [patents.google.com]

- 2. Insights into the Fate and Risk Identification of ... [mdpi.com]

- 3. Double exponential decay modeling for estimating ... [nature.com]

- 4. Setting of import tolerances for this compound in various ... [pmc.ncbi.nlm.nih.gov]

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Lufenuron in Wheat Flour

This section details a validated GC-MS method for determining lufenuron in a wheat flour matrix, as described in the foundational study [1] [2].

Experimental Protocol

- 1. Sample Extraction: Weigh a representative wheat flour sample. Perform a single-step solid-liquid extraction using ethyl acetate as the solvent [1] [2].

- 2. Cleanup: Clean the extracted supernatant using a Primary Secondary Amine (PSA) sorbent to remove co-extracted interferents like fatty acids and sugars [1] [2].

- 3. Instrumental Analysis (GC-MS): Analyze the purified extract using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The specific study did not detail the GC column or temperature program, which would need to be optimized by the analyst [1].

- 4. Quantification: Construct a matrix-matched external calibration curve using this compound standards in the concentration range of 50–1000 ng/mL for quantification [1] [2].

Method Validation Data

The table below summarizes the key validation parameters reported for this GC-MS method [1] [2].

| Validation Parameter | Result / Value |

|---|---|

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 50 ng/mL |

| Linear Range | 50 - 1000 ng/mL |

| Coefficient of Determination (r²) | 0.998 |

| Average Recovery | 98.23% |

| Recovery Relative Standard Deviation (R.S.D.) | ± 2.52% |

Application and Bio-Efficacy

The method was successfully applied to monitor this compound residues in treated wheat flour over three months. Although residue concentrations were uneven, they were sufficient to cause 100% mortality of Tribolium castaneum (red flour beetle) larvae throughout the storage period, confirming its bio-efficacy against stored product pests [1] [2].

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Pak Choi

A more recent method for determining this compound in a high-water-content vegetable matrix (pak choi) uses UHPLC-MS/MS, offering high sensitivity and specificity [3].

Experimental Protocol

- 1. Sample Preparation: Homogenize the pak choi sample. Accurately weigh 10.0 g into a 50 mL centrifuge tube [3].

- 2. Extraction (QuEChERS): Add 25 mL of acetonitrile and oscillate vigorously for 10 minutes. Add 1 g of NaCl and 4 g of MgSO₄ for liquid-liquid partitioning, then vortex and centrifuge [3].

- 3. Cleanup (Dispersive SPE): Transfer a 1.5 mL aliquot of the supernatant to a tube containing 50 mg PSA and 150 mg MgSO₄. Vortex and centrifuge. Filter the final extract through a 0.22 μm nylon filter prior to analysis [3].

- 4. Instrumental Analysis (UHPLC-MS/MS):

- Column: BEH C18 (2.1 mm × 50 mm, 1.7 μm)

- Mobile Phase: (A) Acetonitrile; (B) Water with 5 mmol/L ammonium acetate

- Gradient: 30% A to 90% A over 2.5 minutes, then re-equilibration.

- Detection: Mass spectrometry with electrospray ionization (ESI) [3].

Summarized Data on this compound's Environmental Fate and Risk

The following table consolidates data from studies on this compound's behavior in different crops and its regulatory status.

| Aspect | Findings / Value | Context / Matrix |

|---|---|---|

| Dissipation Half-Life | 2.02 - 5.13 days | In pak choi, influenced by temperature and climate [3] |

| Toxicological Reference (ADI) | 0.015 mg/kg bw per day | Acceptable Daily Intake established by EFSA [4] |

| Processing Factor (Orange Oil) | 24 | Significant concentration of residues in citrus oil during processing [4] |

| Enforcement Residue Definition | This compound (any ratio of constituent isomers) | For both plant products and risk assessment [4] |

| Reported Terminal Residues | < LOQ to 0.29 mg/kg | In pak choi, below Maximum Residue Limits (MRLs) [3] |

Experimental Workflow Visualization

The diagram below illustrates the sample preparation and analysis workflow for the QuEChERS/UHPLC-MS/MS method for this compound in pak choi, based on the protocol above [3].

Key Considerations for Analysis

When developing or applying methods for this compound analysis, consider these points from the literature:

- Matrix Considerations: The choice of sample preparation (e.g., PSA clean-up for wheat flour vs. pak choi) is crucial to manage matrix interferents specific to each commodity [1] [3].

- Analytical Scope: The residue definition for enforcement in the EU is "this compound (any ratio of constituent isomers)" for plant products, which is applicable to both GC-MS and LC-MS methods [4].

- Stability and Metabolism: this compound is hydrolytically stable, and significant degradation in plants is not expected. The parent compound is the major residue of concern [4].

- Exposure and Risk: While the estimated consumer exposure to this compound from authorized uses is below the Acceptable Daily Intake (ADI), it can approach up to 84% of the ADI, underscoring the need for accurate monitoring [4].

References

- 1. Development and application of a method for analysis ... [pubmed.ncbi.nlm.nih.gov]

- 2. Development and application of a method for analysis ... [academia.edu]

- 3. Insights into the Fate and Risk Identification of ... [mdpi.com]

- 4. Setting of import tolerances for this compound in various ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Lufenuron Bio-efficacy Against Tribolium castaneum

Introduction to Lufenuron and Tribolium castaneum

This compound is a benzoylphenylurea insecticide belonging to the class of chitin synthesis inhibitors (CSIs) that exhibits exceptional activity against various insect pests, particularly those infesting stored products [1]. As a novel insect growth regulator, this compound disrupts insect development by interfering with chitin deposition during molting and metamorphosis, leading to abortive molting and eventual insect death [2]. The red flour beetle, Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae), represents a cosmopolitan stored product pest that causes severe quantitative and qualitative losses to a broad range of stored grain commodities worldwide [3] [4]. This pest infests seeds, kernels, and processed cereal products, with both larvae and adults feeding on broken grains or the remains left by primary pests [5]. The significance of T. castaneum extends beyond direct feeding damage, as infestations result in contamination with aflatoxins and other metabolites that render stored products unfit for human consumption [4].

The economic importance of T. castaneum management has intensified with increasing restrictions on conventional fumigants and growing concerns about insecticide resistance [3] [4]. Traditional chemical controls such as phosphine, malathion, methyl bromide, chlorpyrifos-methyl, and deltamethrin face challenges including resistance development, pesticide residues, and environmental issues [4]. In this context, this compound emerges as a promising biorational alternative for integrated pest management in mills, warehouses, and food storage facilities due to its unique mode of action, specificity to insects, and low eco-toxicity profile [3] [2].

Biochemical Mode of Action

This compound specifically targets the chitin biosynthesis pathway in insects, a critical biochemical process completely absent in vertebrates, making it a highly selective insecticide with minimal mammalian toxicity [2]. Chitin, a polymer of N-acetyl glucosamine (GlcNAc), serves as an essential structural component of the insect exoskeleton (cuticle), trachea, midgut peritrophic matrix, and ovarian tissues, providing barrier functions and structural support during growth and development [2]. The compound operates through a post-catalytic inhibition mechanism that disrupts the final steps of chitin polymerization and deposition, rather than directly inhibiting the chitin synthase enzyme itself [2].